Trans vs. Cis Vinylic Halide Reactivity: Steric Effect Evidence Supporting Faster Nucleophilic Substitution for (E)-Configuration
A foundational study in Chemische Berichte (1967) quantitatively demonstrated that for vinylic halides of the type RCH=CHCl, the cis isomer is consistently less reactive than the trans isomer toward phenyllithium, an effect attributed to steric hindrance in the cis geometry [1]. This class-level inference applies directly to (E)-3-chloro-acryloyl chloride versus (Z)-3-chloro-acryloyl chloride, predicting that the (E) isomer presents a less hindered electrophilic β-carbon for nucleophilic attack.
| Evidence Dimension | Relative reactivity of trans vs. cis vinylic halides toward nucleophiles |
|---|---|
| Target Compound Data | Trans (E) configuration: higher relative reactivity (qualitative ranking from kinetic study) |
| Comparator Or Baseline | Cis (Z) configuration: lower relative reactivity due to steric effects (qualitative ranking from kinetic study) |
| Quantified Difference | cis-RCH=CHCl less reactive than trans-RCH=CHCl (steric effect demonstrated across multiple R substituents including Ph, substituted Ph, PhCH₂, PhCH=CH, furyl); direct rate constants not reported for the 3-chloroacryloyl chloride pair specifically. |
| Conditions | Reaction with PhLi; various R substituents; kinetic measurement (Chemische Berichte, 1967) |
Why This Matters
For procurement decisions involving stereochemically sensitive syntheses (e.g., β-lactam formation where trans geometry is required), the (E) isomer is the mandated choice; the (Z) isomer will not deliver the same stereochemical outcome or reaction rate.
- [1] Der Einfluß von Stereochemie und Substituenten auf die Reaktivität von Vinylhalogeniden. Chemische Berichte, 1967, 100(12), 3901–3915. View Source
